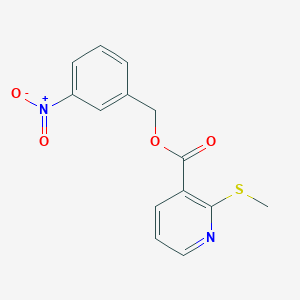
3-Nitrobenzyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrobenzyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nitrobenzyl esters This compound is characterized by the presence of a nitro group attached to a benzyl ring and a methylthio group attached to a nicotinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzyl 2-(methylthio)nicotinate typically involves the esterification of 3-nitrobenzyl alcohol with 2-(methylthio)nicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrobenzyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.
Major Products
Reduction: 3-Aminobenzyl 2-(methylthio)nicotinate.
Substitution: Various substituted benzyl nicotinates depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzyl alcohol and 2-(methylthio)nicotinic acid.
Wissenschaftliche Forschungsanwendungen
3-Nitrobenzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Nitrobenzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzyl alcohol: Lacks the nicotinate moiety but shares the nitrobenzyl structure.
2-(Methylthio)nicotinic acid: Lacks the nitrobenzyl group but shares the nicotinate structure.
Benzyl nicotinate: Lacks the nitro and methylthio groups but shares the benzyl nicotinate structure.
Uniqueness
3-Nitrobenzyl 2-(methylthio)nicotinate is unique due to the combination of the nitro, benzyl, and methylthio groups, which confer distinct chemical properties and potential applications. The presence of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H12N2O4S |
|---|---|
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
(3-nitrophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4S/c1-21-13-12(6-3-7-15-13)14(17)20-9-10-4-2-5-11(8-10)16(18)19/h2-8H,9H2,1H3 |
InChI-Schlüssel |
GHDRMHXQQFCHOA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


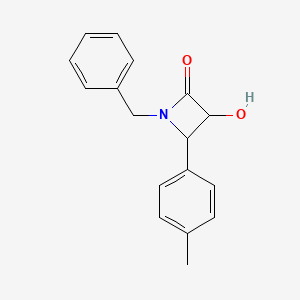
![Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol](/img/structure/B13363094.png)

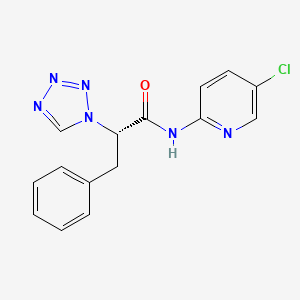
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363124.png)

![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363132.png)
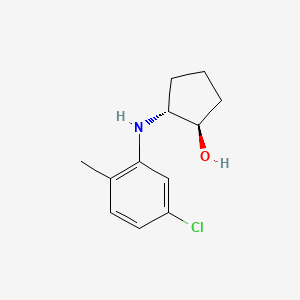
![2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)
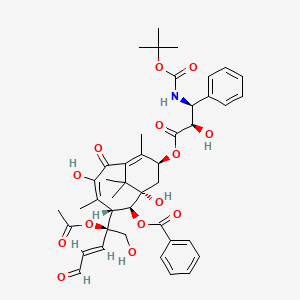
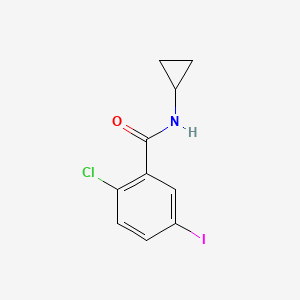
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
